4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide
Description
4-(4-Fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is a piperazine derivative featuring a fluorinated benzyl group, a hydroxyethyl substituent, and a phenylcarbothioamide moiety. The compound’s structure combines electron-withdrawing (fluorine) and hydrophilic (hydroxyethyl) groups, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c21-17-8-6-16(7-9-17)14-23-11-12-24(15-19(23)10-13-25)20(26)22-18-4-2-1-3-5-18/h1-9,19,25H,10-15H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUXGJMFTLQINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=S)NC2=CC=CC=C2)CCO)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperazine ring.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or a similar reagent.
Attachment of the Phenylcarbothioamide Group: The phenylcarbothioamide group is introduced through a reaction with phenyl isothiocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is a ketone or aldehyde derivative.
Reduction: The major product is the original hydroxyethyl group.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
The compound exhibits significant biological activity, particularly as a modulator of biological pathways associated with pain management and other physiological processes. Notably, it has been identified as an antagonist of the Prostaglandin F2α (FP) receptor. This interaction is crucial for inhibiting uterine contractions, making it potentially useful in treating conditions such as:
- Dysmenorrhea : Painful menstrual cramps.
- Preterm Labor : Preventing premature contractions during pregnancy.
These therapeutic potentials are attributed to the compound's ability to interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways in the body.
Case Studies
Several studies have highlighted the applications of this compound in various contexts:
- Pain Management : Research indicates that compounds similar to 4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide have been effective in managing pain through their action on prostaglandin receptors .
- Cerebrovascular Disorders : Some derivatives have shown promise in treating cerebrovascular disorders, demonstrating their versatility in therapeutic applications .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound and its analogs:
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The phenylcarbothioamide group may interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs are piperazinecarbothioamides with variations in aromatic substituents, heterocyclic appendages, or functional groups. Below is a comparative analysis based on evidence:
Note: Molecular weight calculated based on structural similarity to .
Physicochemical and Pharmacological Comparisons
In contrast, dimethoxybenzyl () increases electron density, which may favor interactions with redox-active enzymes . Carbothioamide (C=S) vs.
Solubility and Bioavailability :
- The 2-hydroxyethyl group in the target compound and enhances water solubility compared to analogs lacking hydrophilic substituents (e.g., ).
- Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit higher metabolic stability but reduced aqueous solubility due to increased hydrophobicity .
Synthetic Complexity :
- Compounds with multiple aromatic substituents (e.g., benzodioxole in ) require multi-step syntheses involving Friedel-Crafts alkylation or Suzuki coupling, whereas hydroxyethyl-containing analogs (e.g., ) are synthesized via simpler alkylation or thioamide formation .
Key Research Findings
- Receptor Binding : Fluorinated benzyl groups (as in the target compound) are associated with sigma-1 receptor agonism (), while methoxy-substituted analogs () show affinity for serotonin transporters .
- Thermal Stability: Hydroxyethyl-substituted piperazines (e.g., ) exhibit higher melting points (~190–200°C) compared to non-polar analogs (e.g., : ~170°C), likely due to hydrogen-bonding networks .
Biological Activity
4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H23FN3O2S
- Molecular Weight : 348.46 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive and neuroactive agents.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects. A study involving various piperazine derivatives demonstrated that modifications at the benzyl and hydroxyl groups can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
Neuroprotective Properties
Neuroprotective effects have been observed in related compounds through mechanisms involving the modulation of neurotransmitter levels. For instance, the upregulation of serotonin and downregulation of cortisol have been linked to protective effects against neurodegenerative conditions . The compound's structure suggests potential interactions with serotonin receptors, which may contribute to its neuroprotective abilities.
The proposed mechanism of action for this compound involves:
- Serotonin Receptor Modulation : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin availability in synaptic clefts.
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could mitigate oxidative stress in neuronal tissues .
Study on Neurochemical Profiling
A relevant study evaluated the neurochemical effects of piperazine derivatives in a zebrafish model. The results indicated significant alterations in neurotransmitter levels, supporting the hypothesis that these compounds can influence neurochemical pathways associated with mood regulation and cognitive function .
Efficacy in Animal Models
In animal studies, derivatives similar to this compound exhibited substantial efficacy in reducing symptoms associated with anxiety and depression. Specifically, modifications to the piperazine structure led to improved binding affinities for serotonin receptors, correlating with enhanced behavioral outcomes in rodent models .
Comparative Analysis with Other Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
